Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C₉H₉N₂O₂F₃ and a molecular weight of 234.18 g/mol It is a pyrimidine derivative, characterized by the presence of a trifluoromethyl group at the 2-position, a methyl group at the 4-position, and an ethyl ester group at the 5-position of the pyrimidine ring
Mechanism of Action
Target of Action
Pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties .
Mode of Action
They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
It’s suggested that the mechanism of action involves the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
The molecular and cellular effects of the compound’s action include reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and, consequently, its activity. This compound’s trifluoromethyl group is particularly noteworthy, as it can enhance the compound’s binding affinity and specificity towards certain biomolecules .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the activity of signaling pathways such as the NF-kB pathway, which is crucial for regulating immune responses and inflammation . Additionally, it can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes. These effects can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its functional groups. The trifluoromethyl group, in particular, enhances its binding affinity and specificity. By binding to the active site of enzymes, it can inhibit or activate their activity, leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In in vitro studies, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, while in in vivo studies, its effects may be influenced by factors such as metabolism and clearance rates .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it can potentially cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, it may inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis . Additionally, this compound can interact with cofactors such as NADH and ATP, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability, which affect its accumulation in different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, its presence in the cytoplasm can influence metabolic processes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions, and the resulting ester is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be displaced by nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Hydrolysis: 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Oxidation and Reduction: Pyrimidine N-oxides or dihydropyrimidines.
Scientific Research Applications
Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals, providing functional properties to various products.
Comparison with Similar Compounds
Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate: Similar structure but with a chloro group instead of a methyl group, leading to different reactivity and biological activity.
Ethyl 4-methyl-2-(difluoromethyl)pyrimidine-5-carboxylate: Contains a difluoromethyl group, which affects its chemical properties and interactions.
Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxamide: The ester group is replaced by an amide group, altering its hydrolysis and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-3-16-7(15)6-4-13-8(9(10,11)12)14-5(6)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEKBQSEKSEXLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442482 | |
Record name | Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306960-67-8 | |
Record name | Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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